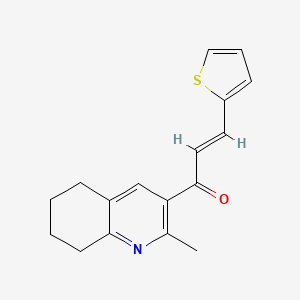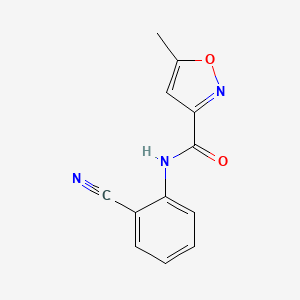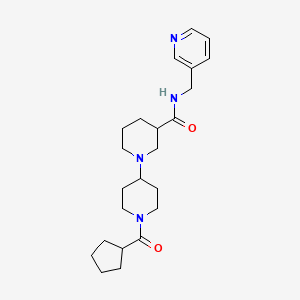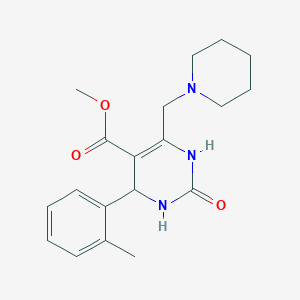
1-(2-chlorophenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as CCPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCPP is a pyrimidine derivative that has been extensively studied for its biological activities and therapeutic potential.
科学的研究の応用
CCPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, CCPP has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. CCPP has also been studied as a potential lead compound for the development of new drugs targeting various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
作用機序
The mechanism of action of CCPP is not fully understood, but it is believed to act by inhibiting various enzymes and pathways involved in inflammation, oxidative stress, and cancer progression. CCPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. CCPP has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and cell damage.
Biochemical and Physiological Effects:
CCPP has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. CCPP has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of various inflammatory diseases. CCPP has also been shown to scavenge ROS, which are involved in oxidative stress and cell damage. In addition, CCPP has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.
実験室実験の利点と制限
CCPP has several advantages for lab experiments, including its easy synthesis method, high purity, and low toxicity. However, CCPP also has some limitations, including its low solubility in water and its instability under acidic conditions. These limitations can make it difficult to use CCPP in certain experiments, and researchers may need to modify their experimental conditions to accommodate these limitations.
将来の方向性
There are several future directions for the study of CCPP, including its potential use as a lead compound for drug development, its applications in materials science, and its potential use as a diagnostic tool. Researchers may also investigate the structure-activity relationship of CCPP to identify more potent derivatives. In addition, researchers may investigate the pharmacokinetics and pharmacodynamics of CCPP to better understand its mechanism of action and optimize its therapeutic potential.
合成法
CCPP can be synthesized using a variety of methods, including multicomponent reactions, cyclization reactions, and condensation reactions. One of the most common methods for synthesizing CCPP is the condensation reaction between 2-chlorobenzaldehyde and barbituric acid in the presence of a base catalyst. The reaction yields CCPP as a yellow crystalline solid, which can be purified using recrystallization techniques.
特性
IUPAC Name |
1-(2-chlorophenyl)-6-hydroxy-5-(pyrrol-2-ylidenemethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c16-11-5-1-2-6-12(11)19-14(21)10(13(20)18-15(19)22)8-9-4-3-7-17-9/h1-8,21H,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOFZZTWJINFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C(=O)NC2=O)C=C3C=CC=N3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B5428579.png)


![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5428612.png)

![2-[(2,5-difluorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5428624.png)
![6-{2-[5-(2-methoxy-5-nitrophenyl)-2-furyl]vinyl}-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5428627.png)
![methyl 1,5-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B5428628.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5428634.png)
![4-[(1-ethyl-4-piperidinyl)amino]cyclohexanol](/img/structure/B5428642.png)
![N-(1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5428649.png)
![2-chloro-N-{1-[1-(2-hydroxyethyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5428651.png)